Naringenin trimethyl ether

説明

Naringenin trimethyl ether is a natural product found in Dahlia tenuicaulis and Streptomyces diastatochromogenes with data available.

作用機序

Target of Action

Naringenin trimethyl ether is a component found in the branches and leaves of the plant Four Seasons Rice Grass . The primary targets of Naringenin, a related compound, include the HTH-type transcriptional regulator TtgR in Pseudomonas putida, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, Cytochrome P450 19A1, and Estrogen receptor beta in humans . These targets play crucial roles in various biological processes, including transcription regulation, estrogen signaling, and cytochrome P450-mediated metabolism .

Mode of Action

For instance, it acts as an antagonist to Aldo-keto reductase family 1 member C1, an inhibitor to Cytochrome P450 19A1, and a partial agonist to Estrogen receptor beta . These interactions result in changes in the activity of these targets, thereby influencing the associated biological processes .

Biochemical Pathways

It can suppress cytokine and growth factor production, arrest the cell cycle, and modulate different cellular signaling pathways . The biosynthetic pathway of Naringenin involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .

Pharmacokinetics

Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of Naringenin, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties impact the bioavailability of Naringenin and its therapeutic potential .

Result of Action

Naringenin, a related compound, has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients .

Action Environment

Environmental factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of this compound.

生化学分析

Biochemical Properties

Naringenin Trimethyl Ether, like its parent compound Naringenin, may interact with various enzymes, proteins, and other biomolecules. Naringenin has been shown to modulate various enzyme and protein expressions . It can interact with protein kinase C signaling pathways

Cellular Effects

Naringenin has been shown to have significant effects on various types of cells and cellular processes . It can inhibit non-small cell lung cancer (NSCLC) cell lines by apoptosis

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Naringenin, its parent compound, has been shown to affect several molecular mechanisms. For instance, it can inhibit the gene and protein activation of NF-kB and COX-2, downregulate JAK2/STAT3, and activate p38/MAPK and caspase-3

Metabolic Pathways

Naringenin, its parent compound, is known to be involved in various metabolic pathways

特性

IUPAC Name |

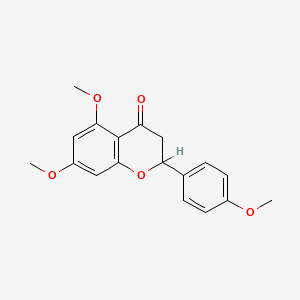

5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFSCAHSIUPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。